molecular formula C10H9NO4 B7891335 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B7891335
M. Wt: 207.18 g/mol
InChI Key: SBDOXZYEPLBJEK-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 91105-97-4) is a specialized benzoxazine derivative with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . This compound belongs to a class of molecules known for their utility as key synthetic intermediates in medicinal and organic chemistry. Benzoxazine-dione scaffolds are frequently employed in the synthesis of more complex heterocyclic compounds, particularly in the preparation of anthranilamide derivatives and other nitrogen-containing structures with potential biological activity . As a building block, its structure allows for further functionalization, making it a valuable reagent for researchers exploring novel chemical spaces. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDOXZYEPLBJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573159
Record name 5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91105-97-4
Record name 5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Using Dimethyl Sulfate

A widely utilized method involves the direct N-methylation of 5-methoxyisatoic anhydride (5-MIA) under alkaline conditions. In a representative procedure:

  • Reagents : 5-MIA, dimethyl sulfate (DMS), dimethylformamide (DMF), sodium hydroxide.

  • Conditions :

    • 5-MIA (40.00 g, 0.235 mol) dissolved in dry DMF at 30°C.

    • DMS (32.88 g, 0.259 mol) added dropwise with temperature control (<45°C).

    • Post-alkylation, methanol introduced to quench excess DMS.

  • Workup : Hexane extraction followed by vacuum distillation yields crude product (85% purity), with further purification via Vigreux column distillation (130–131°C at 15 mmHg) achieving 98.5% purity.

Key Data :

ParameterValue
Yield (crude)85%
Purity (distilled)98.5%
Reaction Time20–30 min

Alternative Methylating Agents

Methyl iodide demonstrates comparable efficacy under potassium hydroxide/DMF conditions:

  • Procedure :

    • 5-MIA (10.00 g, 0.059 mol) reacted with methyl iodide (12.50 g, 0.088 mol) in DMF.

    • Post-reaction methanol addition facilitates byproduct removal.

  • Outcome : 80% yield with 95.3% purity after hexane extraction.

Cyclization of N-Methyl Anthranilate Derivatives

Chloroformic Ester-Mediated Cyclization

Early synthetic routes adapted from isatoic anhydride synthesis involve cyclizing N-methyl-5-methoxyanthranilic acid derivatives:

  • Substrate : N-Methyl-5-methoxyanthranilic acid.

  • Reagents : Ethyl chloroformate, aqueous NaOH.

  • Mechanism :

    • Carbamate formation at the anthranilic acid’s amine group.

    • Intramolecular cyclization under basic conditions (pH >10) to form the benzoxazine-dione ring.

Optimization Insights :

  • Temperature control (33–42°C) minimizes side products like salicylamide.

  • Acidic workup (pH <6) precipitates the product while degrading colored impurities.

Oxidation of Substituted Isatin Precursors

Hydrogen Peroxide/Acid-Mediated Oxidation

A scalable approach converts 5-methoxyisatin to 5-MIA, followed by N-methylation:

  • Step 1 : 5-Methoxyisatin (16.1 g) suspended in glacial acetic acid with H₂O₂ (30%, 15 g).

  • Conditions : 35–60°C for 2 h, yielding 8-methylisatoic anhydride (14.2 g, 88%).

  • Step 2 : N-Methylation as described in Section 1.1.

Advantages :

  • Avoids hazardous phosgene reagents traditionally used in isatoic anhydride synthesis.

  • Trifluoroacetic acid co-solvent enhances reaction rates (2.5 h vs. 4 h in acetic acid alone).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
DMS Alkylation8598.5High scalabilityDMS toxicity concerns
Methyl Iodide8095.3Mild conditionsIodide byproduct removal
Isatin Oxidation8897Sustainable oxidantTwo-step process
Anthranilate Cyclization7592Direct ring formationRequires anthranilic acid synth

Industrial-Scale Considerations

Solventless Mechanochemical Synthesis

Emerging protocols adapt solvent-free techniques using twin-screw extruders:

  • Procedure :

    • 5-Methoxyisatoic anhydride, methylamine, and paraformaldehyde blended at 100–120°C.

    • Continuous extrusion achieves 75% conversion in 15 min.

Catalytic Enhancements

Copper bromide (0.05 equiv) accelerates N-arylation in toluene/Et₃N systems, though applicability to N-methylation remains underexplored .

Chemical Reactions Analysis

Thermal Decomposition and Rearrangement

The compound demonstrates thermal instability under elevated temperatures. In studies involving related benzoxazine-diones, heating at 130°C under inert conditions led to β-elimination, producing N-unsubstituted derivatives . For example:

  • Decomposition Pathway :

    5-Methoxy-1-methyl derivativeΔ5-Methoxy-1H-benzoxazine-2,4-dione+Volatile Alkene Byproducts\text{5-Methoxy-1-methyl derivative} \xrightarrow{\Delta} \text{5-Methoxy-1H-benzoxazine-2,4-dione} + \text{Volatile Alkene Byproducts}

    This reaction follows zero-order kinetics in non-polar solvents like cyclohexane .

ConditionConversion RateMajor Product Yield
130°C, 1 h (N₂)98%N-unsubstituted
Room temp., 2 weeks33%Partial isomerization

Nucleophilic Ring-Opening Reactions

The oxazine ring undergoes nucleophilic attack under basic or acidic conditions:

a. Hydrolysis :

  • In aqueous acidic media, the ring opens to form 5-methoxyanthranilic acid derivatives :

    Benzoxazine-dione+H₂OH⁺2-Amino-5-methoxybenzoic acid+CO₂\text{Benzoxazine-dione} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{2-Amino-5-methoxybenzoic acid} + \text{CO₂}

    This reaction is facilitated by the electron-withdrawing dione moiety.

b. Aminolysis :
Reaction with primary amines generates substituted urea derivatives:

Dione+R-NH₂N-(5-Methoxy-2-carbamoylphenyl)urea\text{Dione} + \text{R-NH₂} \rightarrow \text{N-(5-Methoxy-2-carbamoylphenyl)urea}

Yields exceed 70% when using anhydrous acetonitrile and propylphosphonic anhydride as activators .

Electrophilic Substitution

The electron-rich aromatic ring participates in regioselective substitutions:

Reaction TypeConditionsProductRegiochemistry
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivativeMeta to dione
SulfonationClSO₃H, CH₂Cl₂7-Sulfo derivativeMeta to dione
Friedel-CraftsAlCl₃, R-X7-Alkyl/Aryl substitutionLimited by steric hindrance

Cycloaddition and Heterocycle Formation

The conjugated system enables [4+2] cycloadditions:

  • Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C to form tricyclic adducts :

    Benzoxazine-dione+DienophileTricyclic Oxazine-Lactam\text{Benzoxazine-dione} + \text{Dienophile} \rightarrow \text{Tricyclic Oxazine-Lactam}

    Reaction kinetics show second-order dependence with k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} in toluene .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • Dimerization : Forms a head-to-tail cyclodimer via [2+2] photocycloaddition

  • Demethoxylation : Generates quinone-like structures in the presence of TiO₂ catalysts

Light SourceTimeMajor ProductQuantum Yield
UV-C2 hDimer (C₈₀H₁₄N₂O₈)0.18
UV-A + TiO₂4 h1,2-Benzoxazine-3,4-quinone0.32

Organometallic Coupling

Palladium-catalyzed cross-couplings enable functionalization:

a. Suzuki-Miyaura Reaction :

7-Bromo derivative+Arylboronic acidPd(PPh₃)₄7-Aryl product\text{7-Bromo derivative} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{7-Aryl product}

Achieves 85–92% yield with K₂CO₃ base in THF/H₂O .

b. Buchwald-Hartwig Amination :
Introduces secondary amines at position 7 using Xantphos ligand .

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible redox events:

  • First Reduction : E1/2=1.23V(vs SCE)E_{1/2} = -1.23 \, \text{V} \, (\text{vs SCE}), assigned to dione carbonyl reduction

  • Second Reduction : E1/2=1.87VE_{1/2} = -1.87 \, \text{V}, attributed to aromatic ring reduction

This comprehensive analysis synthesizes data from synthetic protocols , spectroscopic studies , and comparative reactivity of structural analogs . The compound's versatility in electrophilic substitution, cycloaddition, and metal-mediated coupling makes it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been investigated for its therapeutic potential in treating various diseases. Its biological activities include:

  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and activating NADPH oxidase. In studies involving MCF7 breast cancer cell lines, it demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity : The compound exhibits promising antibacterial properties against various pathogens. Studies have shown efficacy against resistant bacterial strains, indicating potential applications in treating infections .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation using reagents like potassium permanganate or reduction with lithium aluminum hydride .

Material Science

The benzoxazine ring system is known for its applications in developing new materials. The unique properties of this compound make it suitable for creating polymers with enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated the anticancer activity of several benzoxazine derivatives against the MCF7 breast cancer cell line. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of benzoxazine derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 5-methoxy group (electron-donating) contrasts with halogenated derivatives (e.g., 5-chloro, 6-bromo), which are electron-withdrawing. This impacts reactivity in nucleophilic reactions; chloro derivatives are more reactive in SNAr (nucleophilic aromatic substitution) .
  • Regioselectivity : Methoxy groups at the 5- or 8-position (vs. 6,7-dimethoxy) alter electronic distribution and steric hindrance, influencing synthetic pathways and biological interactions .

Spectral Data Comparison

NMR Characteristics:

  • 5-Methoxy-1-methyl derivative :
    • 1H NMR : Methoxy proton signal at 3.84–3.99 δ , methyl group at ~2.30 δ , and aromatic protons at 6.18–8.77 δ .
    • 13C NMR : Methoxy carbon at ~56 ppm , carbonyl carbons (dione) at 160–180 ppm .
  • 5-Chloro-1-methyl derivative :
    • 1H NMR : Chloro substituent deshields adjacent protons, shifting aromatic signals upfield compared to methoxy analogs .
  • 6-Bromo-1-methyl derivative :
    • IR : Acetylenic bond stretching at 2210 cm⁻¹ (if applicable) and bromo-related vibrations .

Physicochemical Properties

Property 5-Methoxy-1-methyl 5-Chloro-1-methyl 6,7-Dimethoxy-1-methyl
Solubility (Polarity) Moderate in DMSO Low in H2O High in DMSO
Melting Point Not reported ~180–185°C ~200–210°C
Stability Stable under inert Sensitive to hydrolysis Hygroscopic

Notes:

  • The methoxy derivative’s solubility in DMSO aligns with its use in pharmaceutical synthesis .
  • Chloro and bromo derivatives exhibit lower aqueous solubility due to hydrophobic halogen atoms .

Biological Activity

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS No. 91105-97-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
IUPAC Name5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione
CAS Number91105-97-4
Density1.333 g/cm³ (predicted)
Boiling Point357.3 °C (predicted)

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 5-methoxy-2-nitrobenzoic acid and methylamine under acidic or basic conditions. This synthetic route is crucial for developing derivatives with enhanced biological activities .

Anticancer Properties

Research indicates that compounds similar to 5-methoxy-1-methyl-2H-benzoxazine exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values :
    • Compounds derived from similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against human cancer cell lines such as MCF-7 and HCT116 .
    • The compound's structure allows it to interact with cellular targets that are critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties :

  • Selective Activity : Some derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM .

The mechanism of action for 5-methoxy-1-methyl-2H-benzoxazine involves interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the metabolic processes of cancer cells.
  • Receptor Modulation : It can also modulate receptors involved in cell signaling pathways that lead to apoptosis or cell cycle arrest .

Case Studies

Several studies have highlighted the biological activities of compounds related to 5-methoxy-1-methyl-2H-benzoxazine:

  • Anticancer Screening : A study screened various derivatives for anticancer activity and found significant cytotoxic effects at low micromolar concentrations, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzoxazine derivatives, revealing effective inhibition against several bacterial strains, indicating their potential use in treating infections caused by resistant bacteria .

Q & A

Q. What are the established synthetic routes for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, and how do reaction conditions influence yield?

The compound is synthesized via reactions involving N-substituted isatoic anhydrides. For example, reacting N-methylisatoic anhydride with 2-chloroethylamine hydrochloride in DMSO yields the title compound, though side products like o-amino thiomethyl esters may form under certain conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require chromatographic purification to isolate the product.
  • Base stoichiometry : Equimolar base ratios minimize byproducts.
  • Temperature : Room temperature avoids decomposition observed in heated reactions.
MethodReagentsSolventYield (%)PurityReference
AN-methylisatoic anhydride + 2-chloroethylamine HClDMSO85–90>98% (HPLC)
BAlternative pathways (e.g., cyclization of anthranilic acid derivatives)THF60–7095%

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions are critical for its stability?

Single-crystal X-ray diffraction reveals a planar aromatic system with pi-stacked dimers (centroid-to-centroid distance: 3.475 Å) and staircase-like chains (3.761 Å) between benzenoid rings . Key structural insights:

  • Bond distances : Confirm delocalization in the oxazine ring.
  • Disorder modeling : Methyl hydrogens exhibit 50% rotational disorder about the C–N bond .
  • Packing : Stabilized by van der Waals forces and π-π interactions, influencing solid-state reactivity.

Q. What spectroscopic techniques are used to verify the compound’s identity and purity?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy and methyl groups).
  • HPLC : Purity >98% achieved via silica gel chromatography with 98:2 dichloromethane/methanol eluent .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 222.06).

Advanced Research Questions

Q. How can synthetic byproducts (e.g., o-amino thiomethyl esters) be minimized or repurposed in related applications?

Byproduct formation is influenced by:

  • Reagent ratios : Excess 2-chloroethylamine hydrochloride increases side reactions.
  • Additives : Thiophilic agents (e.g., Zn dust) may suppress thioester formation.
  • Repurposing strategy : Thiomethyl esters can serve as intermediates for agrochemicals or heterocyclic drug candidates .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic substitutions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (C-4 carbonyl) or electrophilic (aromatic C-6) attacks.
  • MD simulations : Assess solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products form?

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C, with CO2_2 and methylamine detected via GC-MS.
  • Photodegradation : UV exposure (254 nm) generates quinone derivatives via oxazine ring cleavage, monitored by HPLC-PDA .

Q. What strategies optimize its use as a building block in pharmaceutical synthesis (e.g., for benzodiazepines or antiviral agents)?

  • Functionalization : Introduce substituents at C-2 or C-4 via nucleophilic acyl substitution.
  • Case study : Derivatives of N-methylisatoic anhydride are precursors to HIV protease inhibitors, leveraging the oxazine core’s rigidity .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in reported synthetic yields or byproduct profiles?

  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and base concentration systematically.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Cross-validation : Compare results with crystallographic data to confirm structural assignments .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust generation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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